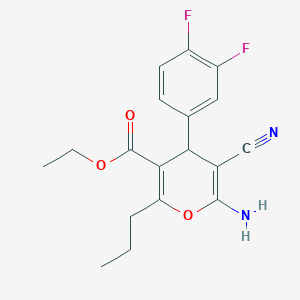
ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate is a synthetic organic compound belonging to the pyran family
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method is the Michael addition reaction between an α, β-unsaturated carbonyl compound and a nucleophile, followed by cyclization to form the pyran ring. The reaction conditions often include the use of triethylamine (Et₃N) as a base and ethanol (EtOH) as a solvent .
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a succinate dehydrogenase inhibitor (SDHI), which can be used to develop antifungal agents.
Biological Research: The compound’s ability to inhibit succinate dehydrogenase makes it a valuable tool for studying mitochondrial function and energy metabolism.
Industrial Applications:
Mechanism of Action
The primary mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate involves the inhibition of succinate dehydrogenase (SDH), an enzyme that plays a crucial role in the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain . By inhibiting SDH, the compound disrupts cellular respiration and energy production, leading to antifungal effects.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
Fluopyram: Another SDHI with similar antifungal properties.
Methoxyacrylates: A class of fungicides that also target mitochondrial respiration but through a different mechanism.
Triazoles: Fungicides that inhibit ergosterol biosynthesis in fungi.
The uniqueness of this compound lies in its specific structure, which provides strong antifungal activity and high affinity for SDH .
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c1-3-5-14-16(18(23)24-4-2)15(11(9-21)17(22)25-14)10-6-7-12(19)13(20)8-10/h6-8,15H,3-5,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBAWINRULKAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














